2-(Propylamino)-4-(1h-pyrazol-1-yl)butanamide
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Overview
Description
2-(Propylamino)-4-(1h-pyrazol-1-yl)butanamide is an organic compound that features both a pyrazole ring and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylamino)-4-(1h-pyrazol-1-yl)butanamide typically involves the reaction of a pyrazole derivative with a butanamide precursor. One common method involves the use of Rh(III)-catalyzed C–H functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This method provides a straightforward way to achieve the desired product in moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory synthesis, such as the use of high-efficiency catalysts and continuous flow reactors to improve yield and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Propylamino)-4-(1h-pyrazol-1-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-(Propylamino)-4-(1h-pyrazol-1-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: May be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Propylamino)-4-(1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor ligand, modulating biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: Shares the pyrazole ring structure and is used in similar synthetic applications.
Pinacol boronic esters: Used in organic synthesis and share some functional group similarities.
Uniqueness
2-(Propylamino)-4-(1h-pyrazol-1-yl)butanamide is unique due to its specific combination of a pyrazole ring and a butanamide chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H18N4O |
---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-(propylamino)-4-pyrazol-1-ylbutanamide |
InChI |
InChI=1S/C10H18N4O/c1-2-5-12-9(10(11)15)4-8-14-7-3-6-13-14/h3,6-7,9,12H,2,4-5,8H2,1H3,(H2,11,15) |
InChI Key |
HVOCPSZNJWYXSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CCN1C=CC=N1)C(=O)N |
Origin of Product |
United States |
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